molecular formula C14H15N B082236 N-methyl-1,1-diphenylmethanamine CAS No. 14683-47-7

N-methyl-1,1-diphenylmethanamine

Cat. No.: B082236
CAS No.: 14683-47-7
M. Wt: 197.27 g/mol
InChI Key: SHDMMLFAFLZUEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-1,1-diphenylmethanamine is generally synthesized by reacting aniline with formaldehyde under suitable reaction conditions. A specific reaction step involves heating and reacting aniline with formaldehyde in a solution containing sulfuric acid as a catalyst to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve other methods, but the reaction of aniline with formaldehyde remains a common approach. The process is typically carried out in a well-ventilated environment to avoid the inhalation of vapors and to ensure safety .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1,1-diphenylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-1,1-diphenylmethanamine is widely used in scientific research due to its stability and ability to form strong hydrogen bonds. Some of its applications include:

Biological Activity

N-methyl-1,1-diphenylmethanamine, also known as N-(Diphenylmethyl)methylamine, is a secondary amine with notable biological activities. This compound has garnered attention due to its ability to interact with various biological systems, influencing enzyme activity and biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by its sterically hindered structure, which enables it to form hydrogen bonds with proteins and other biomolecules. This property is crucial for its interaction with various enzymes and receptors in biological systems.

Mechanism of Action:

  • Hydrogen Bonding: The compound readily forms hydrogen bonds with proteins, which can alter their conformation and function.
  • Enzyme Inhibition: It has been observed to inhibit certain enzyme activities, suggesting potential roles in modulating metabolic pathways .
  • Biochemical Pathways: The interactions of this compound with proteins can influence diverse biochemical pathways, including those involved in pain perception and antibiotic resistance mechanisms .

Biological Applications

This compound has been employed in various fields of research due to its unique properties:

  • Enzyme Kinetics: Used to study enzyme kinetics and protein-ligand interactions, providing insights into the mechanisms underlying enzyme function.
  • Antibiotic Potentiation: Research indicates that this compound can enhance the efficacy of antibiotics like clarithromycin against E. coli, suggesting its potential as an antibiotic adjuvant .
  • Therapeutic Potential: Investigated for its analgesic properties, it may serve as a candidate for developing treatments for chronic pain conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

1. Antibiotic Potentiation Study

A study evaluated the effect of this compound on the minimum inhibitory concentration (MIC) of clarithromycin against E. coli ATCC 25922. The results showed a significant reduction in MIC when combined with the compound, indicating its potential as a potentiator for antibiotic therapy .

CompoundMIC Reduction (fold)
Clarithromycin alone64 μg/ml
Clarithromycin + this compound16 μg/ml

2. Enzyme Inhibition Study

Another investigation focused on the inhibition of serine hydrolases by derivatives of this compound. The findings suggested that modifications to the amine structure could enhance selectivity and potency against specific targets like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .

Properties

IUPAC Name

N-methyl-1,1-diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMMLFAFLZUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328535
Record name N-(Diphenylmethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14683-47-7
Record name N-(Diphenylmethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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